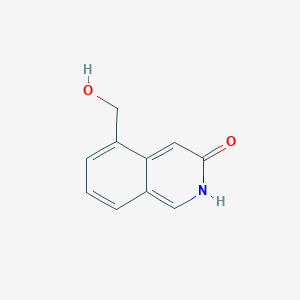
5-(Hydroxymethyl)isoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)isoquinolin-3(2H)-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. The presence of a hydroxymethyl group at the 5-position and a lactam ring at the 3-position makes this compound particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)isoquinolin-3(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of isoquinoline derivatives. For instance, the deoximation of 4-hydroxyimino-1-phenyl-1,4-dihydroisoquinolin-3(2H)-ones with formaldehyde can yield isoquinoline-3,4-diones, which can then be hydroxymethylated to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes to ensure high yield and purity. Techniques such as Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization have been employed to synthesize isoquinolin-1(2H)-ones .
Chemical Reactions Analysis
Types of Reactions: 5-(Hydroxymethyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The lactam ring can be reduced to form tetrahydroisoquinolines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Isoquinoline-3,4-diones.
Reduction: 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)isoquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in bacteria, leading to antibacterial effects. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
- Isoquinoline-3-carboxylic acid
- 3,4-dihydroisoquinoline
- Isoquinolin-1(2H)-one
Comparison: 5-(Hydroxymethyl)isoquinolin-3(2H)-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for forming derivatives. Compared to isoquinoline-3-carboxylic acid, it has a different substitution pattern that can lead to distinct biological activities. The lactam ring in this compound also differentiates it from other isoquinoline derivatives, providing unique chemical properties and reactivity .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C10H9NO2/c12-6-8-3-1-2-7-5-11-10(13)4-9(7)8/h1-5,12H,6H2,(H,11,13) |
InChI Key |
RDVUTIWZRUZPTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC(=O)C=C2C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















